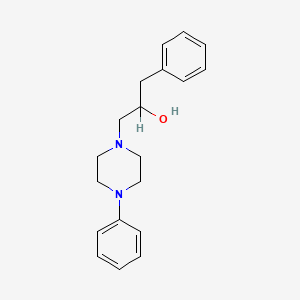
Aurantiacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurantiacin is a naturally occurring compound belonging to the class of terphenylquinones It is primarily isolated from fungi such as Hydnellum caeruleum and Talaromyces aurantiacus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aurantiacin can be synthesized through the hydrolysis of atromentin and benzoic acid when treated with aqueous alkali . The synthesis involves the formation of a quinoid structure, which is a highly conjugated chemical system capable of rapid electronic delocalization.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of fungi such as Hydnellum caeruleum and Talaromyces aurantiacus under controlled conditions. The fungi are grown in media containing suitable carbon and nitrogen sources, and the pigment is extracted using solvents like methanol .
Analyse Des Réactions Chimiques
Types of Reactions: Aurantiacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its quinoid structure, which allows for rapid electronic delocalization.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like pyridine in aqueous solutions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as atromentin and thelephoric acid .
Applications De Recherche Scientifique
Aurantiacin has a wide range of applications in scientific research:
Mécanisme D'action
Aurantiacin exerts its effects through its quinoid structure, which allows for rapid electronic delocalization. This property is crucial for its role in energy transfer and resonance stabilization of activated complexes. The compound targets various molecular pathways, including those involved in oxidative stress and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Aurantiacin is unique among terphenylquinones due to its specific structure and properties. Similar compounds include:
Atromentin: Another terphenylquinone with similar biological activities but differing in its molecular structure.
Thelephoric Acid: A compound with comparable chemical properties but distinct in its biological applications.
This compound stands out due to its vibrant red pigment and its stability under various environmental conditions, making it a valuable compound for both research and industrial applications.
Propriétés
Numéro CAS |
548-32-3 |
|---|---|
Formule moléculaire |
C32H20O8 |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
[4-benzoyloxy-2,5-bis(4-hydroxyphenyl)-3,6-dioxocyclohexa-1,4-dien-1-yl] benzoate |
InChI |
InChI=1S/C32H20O8/c33-23-15-11-19(12-16-23)25-28(36)30(40-32(38)22-9-5-2-6-10-22)26(20-13-17-24(34)18-14-20)27(35)29(25)39-31(37)21-7-3-1-4-8-21/h1-18,33-34H |
Clé InChI |
UFFCRNVIKXMYLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=C(C(=O)C(=C(C2=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



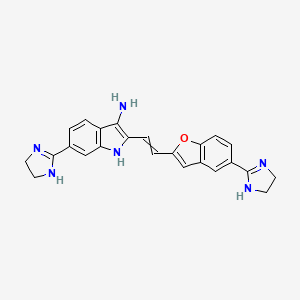
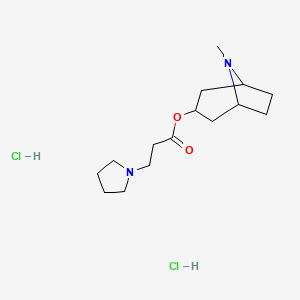
![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
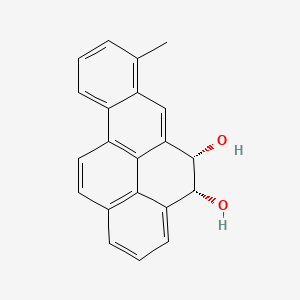
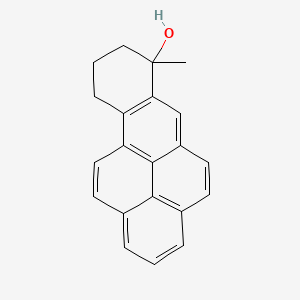
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
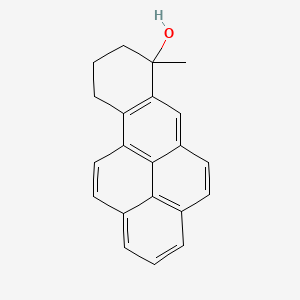


![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)

